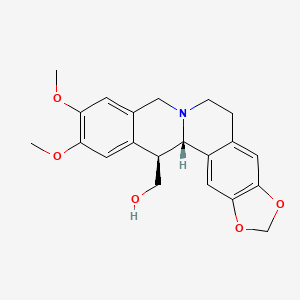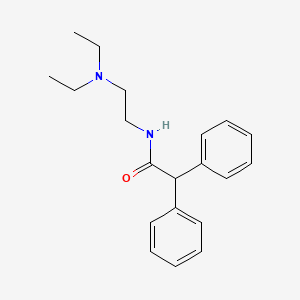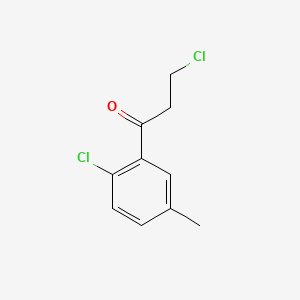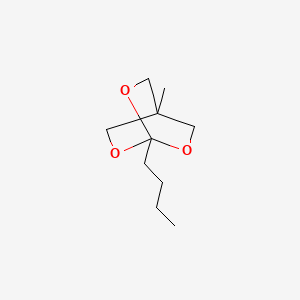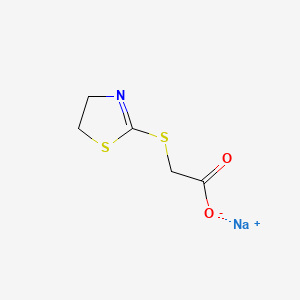![molecular formula C7H16N2O B13795154 N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
N-[2-(ethylamino)ethyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(ethylamino)ethyl]-N-methylacetamide is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, featuring an ethylaminoethyl group and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-(ethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The general reaction scheme can be represented as follows:
[ \text{N-methylacetamide} + \text{2-(ethylamino)ethanol} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ethylamino)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(ethylamino)ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for pharmaceuticals or as an active ingredient in certain formulations.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism by which N-[2-(ethylamino)ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The ethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethylamino)ethanol: This compound shares the ethylaminoethyl group but lacks the acetamide moiety.
N-methylacetamide: It contains the acetamide group but does not have the ethylaminoethyl substitution.
Uniqueness
N-[2-(ethylamino)ethyl]-N-methylacetamide is unique due to the combination of the ethylaminoethyl and acetamide groups. This dual functionality imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
N-[2-(ethylamino)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-4-8-5-6-9(3)7(2)10/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JCALSDWHCDPSJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCN(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

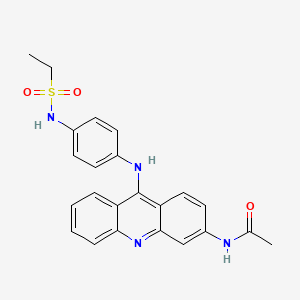
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
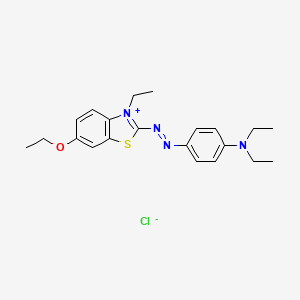


![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
